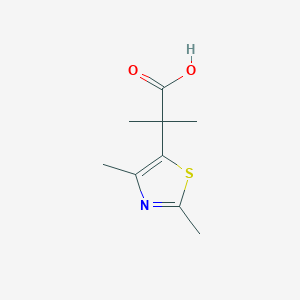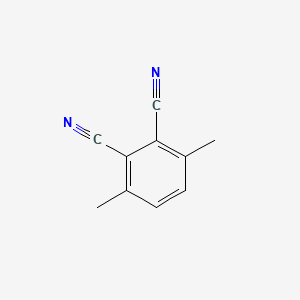
3,6-Dimethylphthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethylphthalonitrile is an organic compound with the molecular formula C10H8N2. It is also known by its IUPAC name, 3,4-dimethylbenzene-1,2-dicarbonitrile. This compound is characterized by the presence of two methyl groups and two nitrile groups attached to a benzene ring. It is a white crystalline solid with a melting point of approximately 160°C.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,6-Dimethylphthalonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 3,6-dimethylphthalic anhydride with ammonia or ammonium salts to form the corresponding phthalimide, which is then dehydrated to yield this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The process typically involves the use of catalysts to accelerate the reaction and reduce energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dimethylphthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
Oxidation: 3,6-Dimethylphthalic acid
Reduction: 3,6-Dimethylphthalamine
Substitution: Various substituted phthalonitrile derivatives
Aplicaciones Científicas De Investigación
3,6-Dimethylphthalonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of phthalocyanine compounds, which are important in dye and pigment industries.
Biology: It is utilized in the development of fluorescent probes and sensors for biological imaging.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is employed in the production of high-performance polymers and resins, particularly in the electronics and aerospace industries.
Mecanismo De Acción
The mechanism of action of 3,6-Dimethylphthalonitrile involves its ability to undergo various chemical transformations due to the presence of reactive nitrile groups. These groups can interact with different molecular targets, leading to the formation of new compounds with desired properties. The pathways involved include nucleophilic addition, substitution, and polymerization reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dimethylphthalonitrile
- 4,5-Dimethylphthalonitrile
- 2,3-Dimethylphthalonitrile
Comparison
3,6-Dimethylphthalonitrile is unique due to the specific positioning of its methyl and nitrile groups, which influence its reactivity and the types of products it can form. Compared to other dimethylphthalonitriles, it offers distinct advantages in terms of stability and ease of synthesis.
Propiedades
Fórmula molecular |
C10H8N2 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
3,6-dimethylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C10H8N2/c1-7-3-4-8(2)10(6-12)9(7)5-11/h3-4H,1-2H3 |
Clave InChI |
YAAWCVHNQITNBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


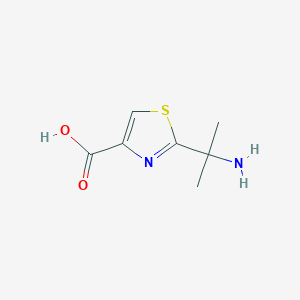
![2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B13060387.png)


![2-[(But-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13060402.png)
![4-Chloro-2-(4-ethoxyphenyl)-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine](/img/structure/B13060412.png)
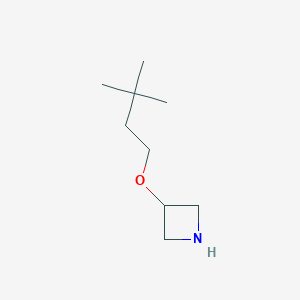
![ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate](/img/structure/B13060428.png)
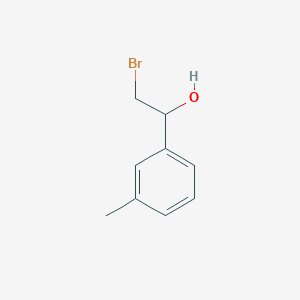
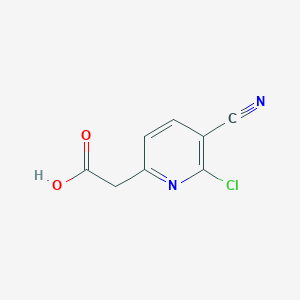
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid](/img/structure/B13060447.png)


